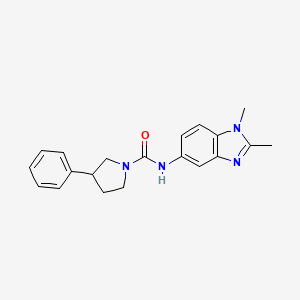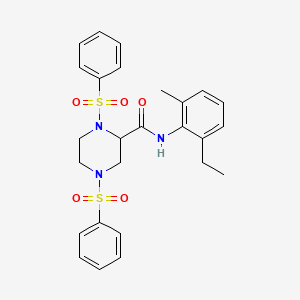![molecular formula C23H30N2O4S B4068048 N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068048.png)
N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Vue d'ensemble
Description
N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, commonly known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial Agents : A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize these as antimicrobial agents. These compounds demonstrated promising in vitro antibacterial and antifungal activities, highlighting their potential for further development into therapeutic agents against microbial infections (Darwish et al., 2014).
Chemoselective Acetylation : Another research explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study demonstrated the versatility of using immobilized lipase as a catalyst for acetylation, offering insights into optimizing the process and understanding the reaction mechanism and kinetics (Magadum & Yadav, 2018).
Herbicide Efficacy Enhancement : Research into the sequential applications of mefluidide and acifluorfen on soybeans for weed control indicated the potential of these treatments to increase the efficacy of herbicide applications. This study provides a foundation for developing more effective weed management strategies in crop production (Glenn et al., 1985).
Antioxidant and Radical Scavenging Activities : Investigations into the actions of phenolic derivatives, including their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers, shed light on their potential therapeutic applications in preventing oxidative stress-related diseases (Dinis et al., 1994).
Mécanisme D'action
The mechanism of action of “N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” involves its ability to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes that play a role in inflammation and cancer. By inhibiting NF-κB activity, this compound may reduce inflammation and inhibit tumor growth.
Orientations Futures
The future directions for “N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” could involve further studies to explore its potential therapeutic properties. From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Propriétés
IUPAC Name |
N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18(19-9-5-4-6-10-19)25-30(27,28)22-15-13-21(14-16-22)29-17-23(26)24-20-11-7-2-3-8-12-20/h4-6,9-10,13-16,18,20,25H,2-3,7-8,11-12,17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMLJSWVJEBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4067977.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4067984.png)


![N-(2-chlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068019.png)
![1-(4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068021.png)
![3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4068026.png)
![2-(butylsulfinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4068032.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4068040.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione](/img/structure/B4068042.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B4068053.png)
![2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide](/img/structure/B4068057.png)
![1-{4-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}ethanone](/img/structure/B4068070.png)
![2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B4068076.png)